Drostanolone enanthate is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is primarily used in bodybuilding and athletics for its muscle-building properties without significant fat gain. This compound is notable for its ability to inhibit estrogen production, making it useful in certain medical treatments, particularly in breast cancer therapy. Drostanolone enanthate is one of several esters of drostanolone, which include drostanolone propionate and drostanolone pentanoate, each varying in their pharmacokinetic profiles.
Drostanolone enanthate is classified as an anabolic-androgenic steroid. It is synthesized from the natural hormone testosterone, modified to enhance its anabolic effects while reducing androgenic effects. The compound is typically sourced from pharmaceutical manufacturers that specialize in steroid production, and it is often administered via intramuscular injection due to its esterified form, which allows for slower release into the bloodstream.
Drostanolone enanthate can be synthesized through various chemical reactions involving the modification of testosterone. The synthesis generally follows these steps:
The synthesis requires careful control of reaction conditions (temperature, pH, and time) to minimize side reactions and maximize yield.
Drostanolone enanthate has a molecular formula of and a molecular weight of approximately 360.54 g/mol. The structure features a steroid backbone with a 17-beta hydroxyl group and an enanthate ester attached.
Drostanolone enanthate can undergo various chemical reactions typical of steroids:
These reactions are significant for understanding the metabolism and pharmacokinetics of drostanolone enanthate within biological systems.
Drostanolone enanthate exerts its effects primarily through androgen receptor activation. Upon administration, it binds to androgen receptors in muscle tissues, leading to:
The pharmacological activity is dose-dependent, with higher doses leading to more pronounced effects but also increased risk of side effects.
These properties are crucial for formulation development in pharmaceutical applications.
Drostanolone enanthate has several applications beyond bodybuilding:
Drostanolone (2α-methyl-5α-dihydrotestosterone) emerged from mid-20th century efforts to synthetically modify dihydrotestosterone (DHT). Synthesized in 1959, it was engineered to resist enzymatic degradation while amplifying anabolic activity. As a DHT derivative, its core innovation was the addition of a 2α-methyl group, which sterically hindered metabolism by 3α-hydroxysteroid dehydrogenase—a key enzyme that inactivates natural androgens. This modification yielded a compound with a 1:3–1:4 androgenic-to-anabolic ratio in rodent models, significantly higher than testosterone's 1:1 ratio [1] [6]. Early pharmacological studies confirmed its high binding affinity to the androgen receptor (AR) and absence of estrogenic conversion due to its non-aromatizable structure [3] [10].
By 1961, the propionate ester of drostanolone (drostanolone propionate) was marketed as Masteron or Drolban for advanced breast cancer. Its mechanism involved AR-mediated suppression of estrogen-responsive pathways in hormone receptor-positive tumors. Clinical studies demonstrated efficacy in postmenopausal women, where it inhibited cancer cell proliferation by competitively blocking estrogen receptor signaling and reducing prolactin sensitivity [1] [3]. A 1978 controlled trial comparing drostanolone propionate with nandrolone and testololactone reported a 24% remission rate after 4 weeks, escalating to 46% after 16 weeks when combined with cyclophosphamide [7]. This established drostanolone as a cornerstone of androgen-based breast cancer therapy before the advent of selective estrogen receptor modulators.
The evolution from drostanolone to its enanthate ester (heptanoate ester, C7 chain) represented a critical pharmacokinetic advancement:
Table 1: Key Milestones in Drostanolone Derivative Development
Year | Development | Significance |
---|---|---|
1959 | Synthesis of drostanolone | First 2α-methyl-DHT derivative with enhanced anabolic ratio [1] |
1961 | Launch of drostanolone propionate | First FDA-approved androgen for breast cancer [3] |
1970s | Esterification with enanthic acid | Prolonged half-life for reduced dosing frequency [8] [10] |
2017 | Microbial transformation of enanthate | Generated cytotoxic metabolites with anti-cancer activity [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7